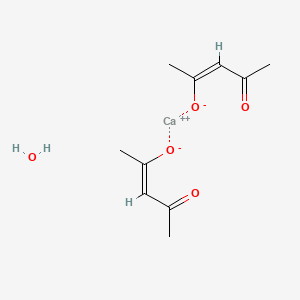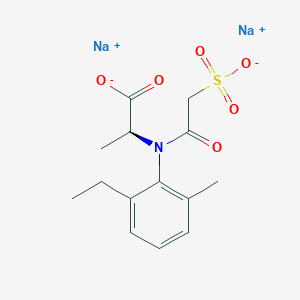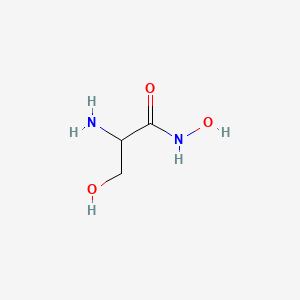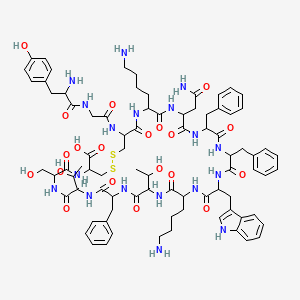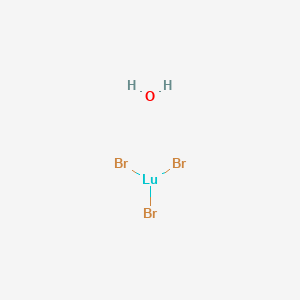
Lutetium(III) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) bromide hydrate is a crystalline compound composed of one lutetium atom and three bromine atoms, with water molecules incorporated into its structure. It appears as a white powder at room temperature and is hygroscopic, meaning it readily absorbs moisture from the air . This compound is part of the lanthanide series and is known for its unique chemical properties.
Preparation Methods
Lutetium(III) bromide hydrate can be synthesized through several methods. One common approach involves dissolving lutetium(III) oxide or lutetium carbonate in hydrobromic acid. This reaction produces this compound, but the compound cannot be dehydrated without partial hydrolysis . Another method involves the direct reaction of lutetium metal with bromine gas, forming anhydrous lutetium(III) bromide, which can then be hydrated .
Chemical Reactions Analysis
Lutetium(III) bromide hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to lutetium metal using strong reducing agents.
Substitution: Lutetium(III) bromide can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Scientific Research Applications
Lutetium(III) bromide hydrate has several scientific research applications:
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Lutetium-based compounds are explored for their therapeutic applications, including targeted radiotherapy for cancer treatment.
Industry: This compound is used in the production of specialty glasses, ceramics, and phosphors.
Mechanism of Action
The mechanism of action of lutetium(III) bromide hydrate involves its interaction with molecular targets and pathways in various applications. In medical diagnostics, the compound’s high atomic number and density make it an effective contrast agent for imaging techniques. In targeted radiotherapy, lutetium-based compounds deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue .
Comparison with Similar Compounds
Lutetium(III) bromide hydrate can be compared to other lutetium halides, such as lutetium(III) chloride and lutetium(III) iodide. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and applications. Other similar compounds include:
Lutetium(III) fluoride: Used in the production of laser crystals and specialty glasses.
Lutetium(III) chloride: Employed in various chemical syntheses and as a catalyst.
Lutetium(III) iodide: Utilized in high-temperature applications and as a reagent in organic synthesis.
Properties
Molecular Formula |
Br3H2LuO |
|---|---|
Molecular Weight |
432.69 g/mol |
IUPAC Name |
tribromolutetium;hydrate |
InChI |
InChI=1S/3BrH.Lu.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI Key |
CLKQGYYGMMYHJS-UHFFFAOYSA-K |
Canonical SMILES |
O.Br[Lu](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


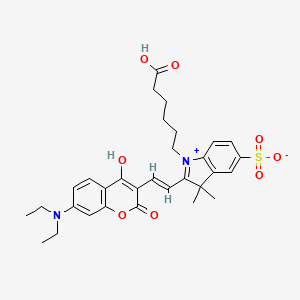
![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)
